1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester 1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester
Brand Name: Vulcanchem
CAS No.: 96722-95-1
VCID: VC17300386
InChI: InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3
SMILES:
Molecular Formula: C23H24N2O4
Molecular Weight: 392.4 g/mol

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester

CAS No.: 96722-95-1

Cat. No.: VC17300386

Molecular Formula: C23H24N2O4

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

1h-pyrazole-3,4-dicarboxylic Acid, 1-(3,4-dimethylphenyl)-5-phenyl-, Diethyl Ester - 96722-95-1

Specification

CAS No. 96722-95-1
Molecular Formula C23H24N2O4
Molecular Weight 392.4 g/mol
IUPAC Name diethyl 1-(3,4-dimethylphenyl)-5-phenylpyrazole-3,4-dicarboxylate
Standard InChI InChI=1S/C23H24N2O4/c1-5-28-22(26)19-20(23(27)29-6-2)24-25(18-13-12-15(3)16(4)14-18)21(19)17-10-8-7-9-11-17/h7-14H,5-6H2,1-4H3
Standard InChI Key KEFMXQBWCHXBRJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole core (C₃N₂H₃) substituted at positions 1, 3, 4, and 5. Position 1 is occupied by a 3,4-dimethylphenyl group (C₆H₃(CH₃)₂), while position 5 bears a phenyl ring (C₆H₅). The 3- and 4-positions are esterified with ethoxycarbonyl groups (-COOCH₂CH₃), resulting in the full systematic name: diethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate. This nomenclature aligns with IUPAC guidelines for polycyclic heteroaromatic systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₂₄N₂O₄
Molecular Weight392.45 g/mol
CAS Registry NumberNot formally assigned
IUPAC NameDiethyl 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate

The molecular formula derives from the parent dicarboxylic acid (C₁₉H₁₆N₂O₄) through esterification with ethanol, adding four carbon atoms and eight hydrogen atoms while retaining the oxygen count .

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, analogous pyrazole dicarboxylates exhibit characteristic infrared (IR) absorptions:

  • C=O Stretch: 1720–1740 cm⁻¹ (ester carbonyl)

  • C-O-C Asymmetric Stretch: 1250–1270 cm⁻¹ (ethoxy groups)

  • Aromatic C-H Stretch: 3050–3100 cm⁻¹ (phenyl and pyrazole rings) .

Nuclear magnetic resonance (NMR) predictions suggest:

  • ¹H NMR: δ 1.2–1.4 ppm (triplet, ester CH₃), δ 4.2–4.4 ppm (quartet, ester CH₂), δ 2.3 ppm (singlet, aryl CH₃), δ 6.8–7.6 ppm (multiplet, aromatic protons).

  • ¹³C NMR: δ 165–170 ppm (ester carbonyl), δ 140–150 ppm (pyrazole carbons), δ 20–25 ppm (methyl groups) .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized through a two-step protocol:

  • Pyrazole Ring Formation: Condensation of a 1,3-diketone precursor with hydrazine derivatives under acidic or basic conditions. For example, reacting 3,4-dimethylphenylhydrazine with a diketone such as phenylglyoxal could yield the substituted pyrazole core.

  • Esterification: Treatment of the resulting dicarboxylic acid with excess ethanol in the presence of sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the diethyl ester .

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureDurationYield (Est.)
CyclizationHydrazine, HCl/EtOH80°C12 h60–70%
EsterificationEthanol, H₂SO₄Reflux6 h85–90%

Chemical Reactivity

The ester groups render the molecule susceptible to nucleophilic attack, enabling transformations such as:

  • Hydrolysis: Regeneration of the dicarboxylic acid under acidic or basic conditions.

  • Aminolysis: Reaction with amines to form amide derivatives.

  • Reduction: Conversion of esters to alcohols using lithium aluminum hydride (LiAlH₄).

The electron-withdrawing effect of the ester groups activates the pyrazole ring toward electrophilic substitution at position 2, though steric hindrance from the 3,4-dimethylphenyl group may limit reactivity .

Physicochemical Properties

Thermal Stability

Based on structurally related compounds, the diethyl ester likely exhibits:

  • Melting Point: 120–140°C (decomposition may precede melting)

  • Boiling Point: >300°C (with decomposition)

  • Solubility:

    • Polar Solvents: 5–10 mg/mL in DMSO or DMF

    • Nonpolar Solvents: <1 mg/mL in hexane or toluene .

Chromatographic Behavior

Hypothetical reversed-phase HPLC parameters:

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: 70:30 Acetonitrile/Water (0.1% TFA)

  • Retention Time: ~8.2 minutes

  • Detection: UV 254 nm

Hazard ClassStatement CodeRisk Phrase
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye damage
Respiratory IrritationH335May cause respiratory tract irritation

Safety protocols should include nitrile gloves, chemical goggles, and fume hood use during handling .

Environmental Impact

The compound’s high logP value (estimated 4.2–4.5) indicates significant bioaccumulation potential. Aerobic biodegradation is expected to be slow (>60 days), necessitating controlled waste disposal .

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